(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Asymmetric synthesis Thioamide formation Chiral building blocks

For researchers requiring a chiral, non-racemic pyrrolidine thioamide building block, this (R)-enantiomer (CAS 117175-41-4) solves the stereochemical challenges in PROTAC degrader and organocatalyst synthesis. • Defined (R)-configuration ensures proper stereochemical outcomes in asymmetric catalysis and target binding. • Orthogonal Boc and thioamide groups enable efficient linker conjugation and E3 ligase installation. • Demonstrated utility in patented HMG-CoA reductase, MDM2, and BTK PROTAC routes. Supplied as a white to off-white solid, ≥97% purity, with rigorous QC documentation to ensure reproducibility.

Molecular Formula C10H18N2O2S
Molecular Weight 230.33 g/mol
CAS No. 117175-41-4
Cat. No. B054989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
CAS117175-41-4
Molecular FormulaC10H18N2O2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=S)N
InChIInChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1
InChIKeyKPAOKCBKJXBXNI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate


(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate (CAS 117175-41-4) is a chiral non-racemic pyrrolidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group and a reactive thiocarbamoyl (thioamide) moiety at the 2-position [1]. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, including PROTAC degraders, and as a precursor to chiral organocatalysts . Its molecular formula is C10H18N2O2S, with a molecular weight of 230.33 g/mol, and it is typically supplied as a white to off-white solid . The defined (R)-stereochemistry at the pyrrolidine 2-position is critical for downstream applications requiring enantiopure building blocks, as the (S)-enantiomer (CAS 101410-18-8) exhibits distinct physical properties and reactivity .

Workflow
Chiral non-racemic pyrrolidine building block
Selection
Boc-protected amine with reactive thioamide handle
Use Context
PROTAC degrader fragment synthesis, organocatalyst precursor

Why (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate Cannot Be Substituted


Substitution of (R)-tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate with its (S)-enantiomer (CAS 101410-18-8) or the 3-thiocarbamoyl regioisomer (CAS 122684-35-9) is not feasible without compromising stereochemical outcomes and downstream reactivity. The defined (R)-configuration at the pyrrolidine 2-position is essential for generating the desired stereochemistry in target molecules, particularly in asymmetric organocatalysis where the catalyst's chiral pocket dictates enantioselectivity [1]. Furthermore, the specific placement of the thioamide group at the 2-position (versus the 3-position) enables unique synthetic transformations, such as intramolecular cyclizations to form bicyclic pyrrolidines, which are not accessible with regioisomers [2]. Physical property differences, including melting point and optical rotation, further underscore that these are distinct chemical entities requiring separate procurement and validation .

Enantiomer mismatch (S)-enantiomer (CAS 101410-18-8) inverts stereochemistry; asymmetric induction profiles may not transfer directly.
Regioisomer reactivity 3-thiocarbamoyl regioisomer alters intramolecular cyclization pathways; bicyclic pyrrolidine access may require revalidation.
Physical identity Melting point and optical rotation differ from the (S)-enantiomer; enantiomeric identity must be confirmed on receipt.

Quantitative Differentiation of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate


Synthesis Yield: (R)- vs. (S)-Enantiomer

The (R)-enantiomer is synthesized from (S)-1-(tert-butoxycarbonyl)prolinamide using Lawesson's reagent in anhydrous THF at room temperature for 3.5 hours, affording the product in 90% yield after standard workup . In contrast, the corresponding (S)-enantiomer (CAS 101410-18-8) is commercially available but its synthetic yield from alternative routes is typically reported as lower (e.g., 70-80% via alternative thionation methods) . This 10-20% yield advantage for the (R)-enantiomer translates to cost efficiency in multi-step synthetic sequences.

Synthesis yield
Head-to-head
90% yield (R)-enantiomer vs. 70–80% for (S)-enantiomer
Supports cost-efficiency review in multi-step syntheses
Lawesson’s reagent, anhydrous THF, 3.5 h, RT
Asymmetric synthesis Thioamide formation Chiral building blocks

Melting Point: (R)- vs. (S)-Enantiomer

The (R)-enantiomer exhibits a melting point range of 190-192°C (recrystallized from EtOAc), whereas the (S)-enantiomer (CAS 101410-18-8) melts at 195-199°C (from THF) . This 5-7°C difference, though small, is a reliable, vendor-agnostic metric for confirming enantiomeric identity and purity upon receipt. It provides a simple, inexpensive quality control check that distinguishes the (R)-enantiomer from the more commonly supplied (S)-enantiomer.

Melting point
Head-to-head
190–192°C (R)- vs. 195–199°C (S)-enantiomer; Δ 5–7°C
Enables orthogonal enantiomeric identity confirmation
Recrystallized from EtOAc (R)-, THF (S)-; vendor-agnostic metric
Chiral purity Solid-state characterization Enantiomeric identity

Optical Rotation: (R)- vs. (S)-Enantiomer

The (R)-enantiomer displays a specific optical rotation of [α]D = -103.4 (c 1.00, CHCl3), a direct consequence of its (R)-configuration . By class-level inference, the (S)-enantiomer would exhibit an equal and opposite rotation of approximately +103.4. This large magnitude of rotation (absolute value >100) provides a highly sensitive and quantitative measure of enantiomeric purity, enabling precise determination of enantiomeric excess (ee) via polarimetry or chiral HPLC.

Optical rotation
Class-level inference
[α]D = -103.4 (c 1.00, CHCl₃) for (R)-enantiomer
Supports enantiomeric purity monitoring; opposite sign expected for (S)-
Data to verify for the (S)-enantiomer; magnitude may support ee determination
Chiral analysis Stereochemical purity Polarimetry

Building Block for PROTAC Degraders

Patents disclose the use of (R)-tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate as a key intermediate in the synthesis of bifunctional PROTAC (Proteolysis Targeting Chimera) molecules targeting HMG-CoA reductase, MDM2, and BTK . Its Boc-protected pyrrolidine core and reactive thioamide handle allow for modular assembly of the E3 ligase-binding moiety. While alternative protected pyrrolidines (e.g., Boc-prolinamide) could be considered, the thioamide group offers distinct reactivity for subsequent transformations (e.g., thiazole formation) not accessible with amides, and the (R)-stereochemistry is retained in the final PROTAC architecture [1].

PROTAC synthesis use
Context-dependent
Explicitly cited in ≥3 patent families (HMG-CoA reductase, MDM2, BTK)
Supports replication of patented synthetic routes
Review individual patent procedures for specific linker chemistry
PROTAC Targeted protein degradation Medicinal chemistry

Key Applications of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate


Synthesis of Enantiopure Pyrrolidine-Derived Organocatalysts

The (R)-enantiomer is the preferred starting material for constructing prolinethioamide organocatalysts, as demonstrated in asymmetric aldol reactions where thioamide 9d (derived from a related (R)-prolinethioamide) achieved superior performance compared to L-proline and prolinamides, with only 5 mol% catalyst loading required [1]. The high synthetic yield (90%) and defined [α]D value ensure cost-effective and stereochemically consistent catalyst preparation.

PROTAC Degrader Fragment Synthesis

The compound is explicitly utilized in patented synthetic routes for HMG-CoA reductase, MDM2, and BTK PROTAC degraders . Its Boc-protected amine and thioamide group provide orthogonal handles for linker conjugation and E3 ligase ligand installation, respectively. Procurement of this specific (R)-enantiomer is necessary to maintain the stereochemical integrity of the final degrader, which can impact target binding and degradation efficiency.

Chiral Building Block for Natural Product Analog Synthesis

The compound serves as a key intermediate in the synthesis of N-demethylalotamide A, an analog of the cyclodepsipeptide natural product alotamide A [2]. Its (R)-configured pyrrolidine core and thioamide functionality enable crucial macrolactam formation and Stille cross-coupling steps. Substitution with the (S)-enantiomer would invert the stereochemistry at the pyrrolidine ring, altering the conformational and biological properties of the target analog.

Application
Selection Property
Validation Focus
Chiral organocatalyst precursor for asymmetric synthesis
(R)-pyrrolidine core with thioamide handle
Enantioselectivity and yield in model aldol reactions
PROTAC degrader fragment assembly
Boc-amine and thioamide for orthogonal conjugation
Linker compatibility and retention of (R)-stereochemistry
Natural product analog synthesis (e.g., N-demethylalotamide A)
Thioamide reactivity for macrocyclization and cross-coupling
Stereochemical integrity in the final analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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